molecular formula C11H14INO B1611821 4-(3-Iodobenzyl)morpholine CAS No. 731812-03-6

4-(3-Iodobenzyl)morpholine

Cat. No.: B1611821
CAS No.: 731812-03-6
M. Wt: 303.14 g/mol
InChI Key: AXOCSNJJTDANIB-UHFFFAOYSA-N
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Description

4-(3-Iodobenzyl)morpholine is an organic compound with the molecular formula C₁₁H₁₄INO. It is a derivative of morpholine, where the morpholine ring is substituted with a 3-iodobenzyl group.

Scientific Research Applications

4-(3-Iodobenzyl)morpholine has several scientific research applications:

Safety and Hazards

4-(3-Iodobenzyl)morpholine is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation. Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Iodobenzyl)morpholine typically involves the reaction of morpholine with 3-iodobenzyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(3-Iodobenzyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

Major Products Formed

    Nucleophilic Substitution: Products include azido, cyano, or thiol-substituted benzylmorpholines.

    Oxidation: Products include hydroxyl or carbonyl-substituted benzylmorpholines.

    Reduction: The major product is benzylmorpholine.

Mechanism of Action

The mechanism of action of 4-(3-Iodobenzyl)morpholine is not well-documented. as a derivative of morpholine, it is likely to interact with biological targets through its morpholine ring. The iodine atom may also play a role in its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-[(3-iodophenyl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13/h1-3,8H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOCSNJJTDANIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590428
Record name 4-[(3-Iodophenyl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731812-03-6
Record name 4-[(3-Iodophenyl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(3-Iodo-benzyl)-morpholine was prepared as described for 1-(3-iodo-benzyl)-pyrrolidine above. (4-Methyl-pyridin-2-yl)-{6-[2-(3-morpholin-4-ylmethyl-phenyl)-oxazol-5-yl]-pyridin-2-yl}-amine was then prepared as for (4-methyl-pyridin-2-yl)-{6-[2-(3-pyrrolidin-1-ylmethyl-phenyl)-oxazol-5-yl]-pyridin-2-yl}-amine hydrochloride above using (4-methyl-pyridin-2-yl)-(6-oxazol-5-yl-pyridin-2-yl)-amine (Example 008), 4-(3-iodo-benzyl)-morpholine, Pd(PPh3)4, LiOtBu and anhydrous 1,4-dioxane then HCl (2M in ether) to afford the title compound as a beige solid (8%). 1H NMR (400 MHz, DMSO-d6) δ 12.69-11.90 (m, 1H), 11.90-11.22 (m, 1H), 8.51 (s, 1H), 8.46 (d, J=5.8 Hz, 1H), 8.28 (s, 1H), 8.22 (d, J=7.7 Hz, 1H), 8.05 (t, J=7.9 Hz, 1H), 7.85 (d, J=7.5 Hz, 1H), 7.75 (d, J=7.7 Hz, 1H), 7.70 (t, J=7.7 Hz, 1H), 7.57 (s, 1H), 7.41 (d, J=8.3 Hz, 1H), 7.19 (d, J=4.5 Hz, 1H), 4.47 (s, 2H), 3.95 (d, J=11.8 Hz, 2H), 3.85 (t, J=11.8 Hz, 2H), 3.27 (d, J=11.8 Hz, 2H), 3.20-3.10 (m, 2H), 2.50 (s, 3H). (ESI+) m/z 428 (M+H)+. Retention time=1.80 mins (method 1).
Quantity
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solvent
Reaction Step One
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reactant
Reaction Step Two
Name
(4-Methyl-pyridin-2-yl)-{6-[2-(3-morpholin-4-ylmethyl-phenyl)-oxazol-5-yl]-pyridin-2-yl}-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
(4-methyl-pyridin-2-yl)-{6-[2-(3-pyrrolidin-1-ylmethyl-phenyl)-oxazol-5-yl]-pyridin-2-yl}-amine hydrochloride
Quantity
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Type
reactant
Reaction Step Three
Name
(4-methyl-pyridin-2-yl)-(6-oxazol-5-yl-pyridin-2-yl)-amine
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reactant
Reaction Step Four
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0 (± 1) mol
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reactant
Reaction Step Five
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LiOtBu
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Yield
8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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